

6-Chloro-3-fluoropicolinonitrile material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 6-Chloro-3-fluoropicolinonitrile

CAS No.: 1207609-52-6

Cat. No.: B2750586

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Technical Monograph: **6-Chloro-3-fluoropicolinonitrile** Safety, Handling, and Synthetic Utility Guide for Research & Development

Executive Summary

6-Chloro-3-fluoropicolinonitrile (CAS: 1207609-52-6) is a high-value heteroaromatic building block utilized primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical kinase inhibitors. Its structural uniqueness lies in the trifecta of functional handles: an electron-withdrawing nitrile group at C2, a fluorine atom at C3 modulating electronic properties, and a reactive chlorine at C6 primed for nucleophilic aromatic substitution (SNAr).

This guide transcends standard MSDS requirements, offering researchers a mechanistic understanding of the compound's reactivity, toxicology, and handling protocols to ensure data integrity and personnel safety.

Chemical Identity & Physical Properties

Property	Specification
IUPAC Name	6-Chloro-3-fluoro-2-pyridinecarbonitrile
CAS Number	1207609-52-6
Molecular Formula	C ₆ H ₂ ClFN ₂
Molecular Weight	156.55 g/mol
Appearance	Off-white to light yellow solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate, DCM
Melting Point	Solid at RT (Exact MP varies by polymorph/purity)
Storage Condition	2–8°C, Inert Atmosphere (Ar/N ₂)

Hazard Profiling & Toxicology (The "Why")

Standard MSDS documents list hazards; this section explains the causality based on structure-activity relationships (SAR).

- Acute Toxicity (H302/H301):
 - Mechanism: Pyridine nitriles can metabolize to release cyanide ions or interfere with enzymatic pathways. The electron-deficient ring enhances cellular uptake.
 - Risk: Classified as Harmful/Toxic if swallowed. Treat as a potent bioactive agent.
- Skin & Eye Irritation (H315/H319):
 - Mechanism: The activated C6-Chlorine is an electrophile. Upon contact with mucosal membranes (nucleophilic sites on proteins), it can undergo alkylation reactions, causing sensitization and chemical burns.
- Fluorine Effect:

- The C3-Fluorine atom increases lipophilicity and metabolic stability but also enhances the electrophilicity of the ring, making the compound a potential skin sensitizer.

Safe Handling & Storage Protocols

A. Engineering Controls

- Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a glovebox.
- Ventilation: Ensure face velocity >0.5 m/s to prevent dust inhalation.

B. Storage Integrity (Cold Chain)

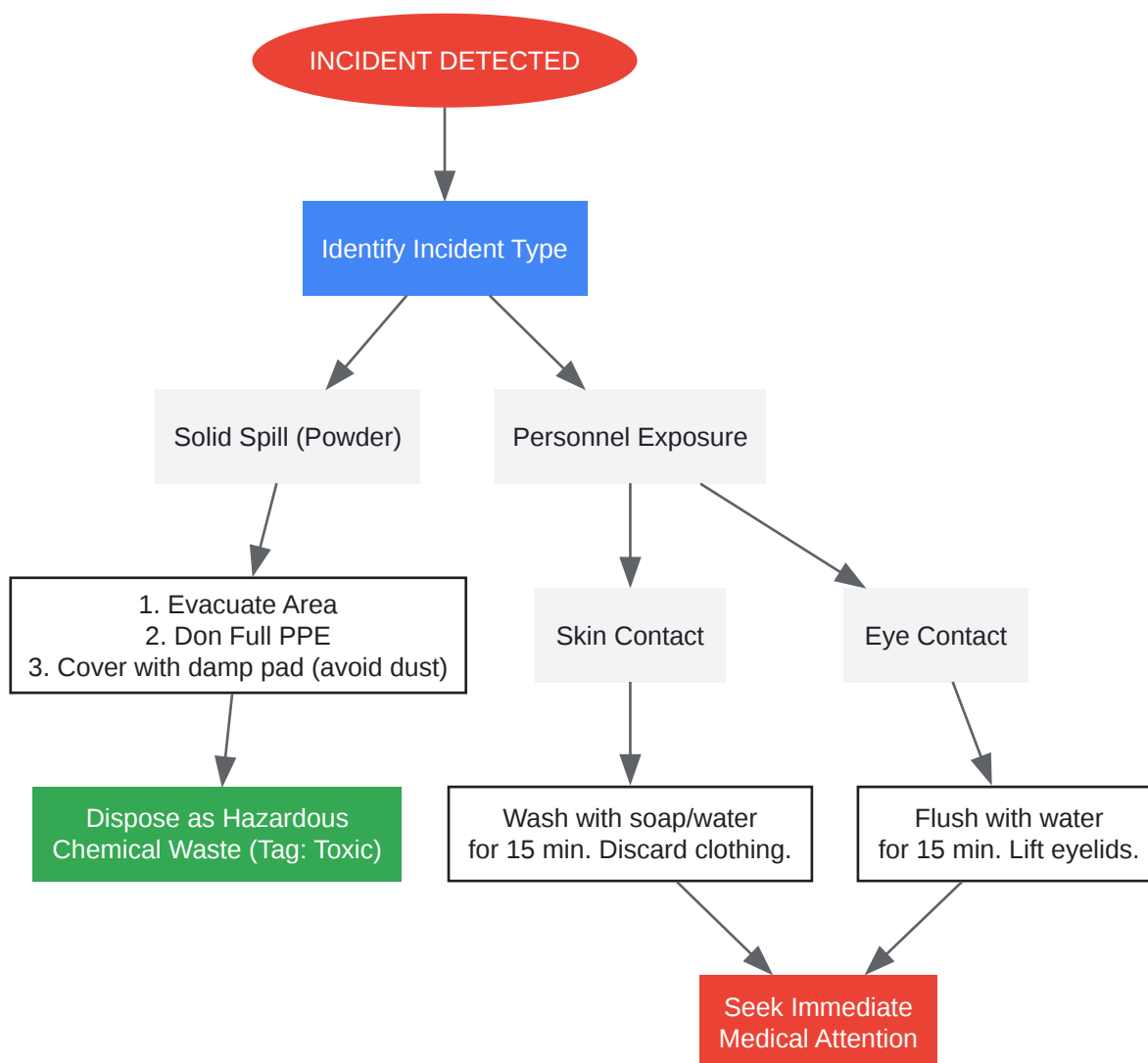
- Temperature: Store at 2–8°C.
- Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen.[1] Moisture can hydrolyze the nitrile group to the amide (6-chloro-3-fluoropicolinamide), degrading purity.

C. Personal Protective Equipment (PPE)

- Hands: Double nitrile gloves (0.11 mm min. thickness).
- Respiratory: N95/P100 respirator if handling open powder outside a hood (not recommended).
- Eyes: Chemical splash goggles.

Emergency Response Protocol

Figure 1: Emergency Spill & Exposure Decision Matrix This workflow dictates the immediate actions required upon accidental release.



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Caption: Protocol for managing solid spills and personnel exposure. Immediate containment of dust is critical.

Synthetic Utility & Reactivity[2][3]

For the researcher, understanding the regioselectivity of **6-Chloro-3-fluoropicolinonitrile** is paramount. The molecule offers two primary electrophilic sites and one hydrolyzable group.

A. Nucleophilic Aromatic Substitution (S_NAr)

The C6-Chlorine is the most reactive site for S_NAr due to the para-relationship with the ring nitrogen and the electron-withdrawing nitrile at C2.

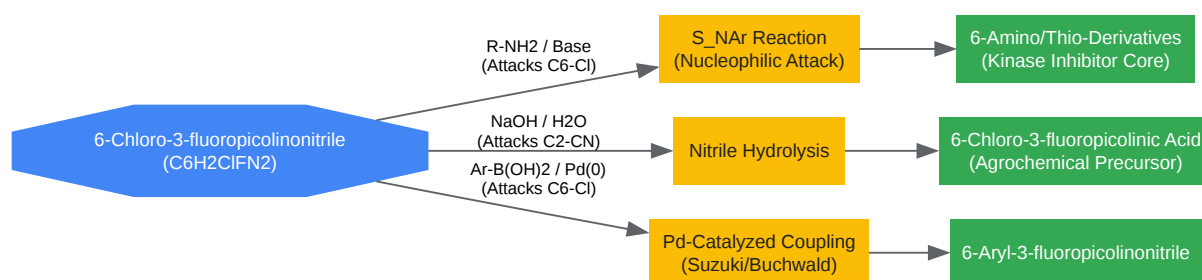
- Protocol Tip: Reactions with amines or thiols proceed readily in mild bases (e.g., K_2CO_3 /DMF).
- Validation: Monitor disappearance of the starting material (LCMS $[M+H]^+$ 157) and appearance of the substituted product.

B. Nitrile Hydrolysis

The C2-Nitrile can be hydrolyzed to the carboxylic acid (6-chloro-3-fluoropicolinic acid) or amide.

- Risk: Unintentional hydrolysis occurs if the reaction mixture is too acidic/basic or wet.
- Utility: Controlled hydrolysis is used to generate picolinic acid scaffolds for herbicide synthesis (e.g., Arylex analogs).

Figure 2: Synthetic Reactivity Pathways Visualizing the divergent synthesis options based on reaction conditions.



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Caption: Synthetic divergence. The C6-Cl site is activated for both S_NAr and Pd-catalyzed coupling, while C2-CN allows for acid/amide generation.

Disposal & Regulatory Compliance

- Waste Stream: Segregate as Halogenated Organic Waste.

- Neutralization: Do not attempt to neutralize in the lab; send to a licensed incinerator equipped with scrubbers (to handle HF/HCl generation).
- Regulatory: Ensure compliance with local EPA/REACH regulations regarding fluorinated pyridines.

References

- National Institutes of Health (NIH). (2012). Nucleophilic aromatic substitution reactions of chloroazines. PubMed. Retrieved from [[Link](#)]

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Sources

- [1. 6-Chloro-3-fluoro-pyridine-2-carbonitrile | 1207609-52-6 \[chemicalbook.com\]](#)
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